molecular formula C8H12O2 B3053502 2(5H)-Furanone, 4-butyl- CAS No. 54145-06-1

2(5H)-Furanone, 4-butyl-

Cat. No. B3053502
CAS RN: 54145-06-1
M. Wt: 140.18 g/mol
InChI Key: MMXNTLLNORTDIH-UHFFFAOYSA-N
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Description

“2(5H)-Furanone, 4-butyl-” is a type of organic compound that falls under the category of furanones . Furanones are a class of organic compounds that consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen, where one of the carbon atoms makes up a part of a carbonyl group .

Scientific Research Applications

Derivatization in Analytical Chemistry

2(5H)-Furanone derivatives, such as hydroxyfuranones, have been studied for their applications in analytical chemistry. Nawrocki et al. (2001) investigated the use of sec-butanol for the derivatization of chlorinated hydroxyfuranones, including several derivatives of 2(5H)-furanone. This research highlights the potential of these compounds in gas chromatography/mass spectrometry analyses, particularly in complex matrices where they produce distinct chromatographic patterns due to the formation of diastereoisomers during derivatization (Nawrocki, Andrzejewski, & Jeleń, 2001).

Synthetic Chemistry

Kawasumi and Iwabuchi (2013) demonstrated the synthesis of chiral 5-(4-hydroxybutyl)-2(5H)furanone, a derivative of 2(5H)-furanone, showcasing its potential in the formal total synthesis of complex molecules like (+)-dubiusamine A (Kawasumi & Iwabuchi, 2013).

Microbiology and Quorum Sensing

The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to disrupt quorum sensing-regulated gene expression in Vibrio harveyi, as studied by Defoirdt et al. (2007). This compound blocks quorum sensing by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR(Vh), offering insights into microbial communication and potential applications in controlling bacterial behavior (Defoirdt et al., 2007).

Biofilm Formation and Bacterial Behavior

Research by Ren, Sims, and Wood (2001) found that a derivative of 2(5H)-furanone, specifically (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, can inhibit biofilm formation and swarming in Escherichia coli. This compound does not inhibit bacterial growth but affects bacterial behavior, suggesting its potential as a non-toxic method to control bacterial biofilms (Ren, Sims, & Wood, 2001).

Chemical Kinetics and Decomposition

Würmel et al. (2015) explored the thermal decomposition of 2(5H) furanones, contributing to the understanding of their chemical kinetics and potential applications in high-temperature processes (Würmel, Simmie, Losty, & McKenna, 2015).

Antibacterial Properties and Drug Research

Studies have indicated that certain 2(5H)-furanone derivatives possess antibacterial properties. For instance, Lattmann et al. (2006) synthesized a combinatorial library of 2(5H)-furanones and identified compounds with significant activity against MRSA, highlighting the potential of these compounds in developing new antibacterial agents (Lattmann et al., 2006).

Catalysis and Biomass Conversion

Li et al. (2018) demonstrated the use of 2(5H)-Furanone in catalytic processes, specifically its selective hydrogenation to γ-butyrolactone over Ni-based bimetallic catalysts. This research is significant for biomass conversion and sustainable chemistry applications (Li, Wan, Chen, & Wang, 2018).

Safety and Hazards

The safety data sheet for a related compound, 2,4-Hexadiene, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-butyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-7-5-8(9)10-6-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNTLLNORTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467154
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54145-06-1
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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